2-Undecene, (Z)- 2-Undecene, (Z)-
Brand Name: Vulcanchem
CAS No.: 821-96-5
VCID: VC19760094
InChI: InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3-
SMILES:
Molecular Formula: C11H22
Molecular Weight: 154.29 g/mol

2-Undecene, (Z)-

CAS No.: 821-96-5

Cat. No.: VC19760094

Molecular Formula: C11H22

Molecular Weight: 154.29 g/mol

* For research use only. Not for human or veterinary use.

2-Undecene, (Z)- - 821-96-5

Specification

CAS No. 821-96-5
Molecular Formula C11H22
Molecular Weight 154.29 g/mol
IUPAC Name (Z)-undec-2-ene
Standard InChI InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3-
Standard InChI Key JOHIXGUTSXXADV-HYXAFXHYSA-N
Isomeric SMILES CCCCCCCC/C=C\C
Canonical SMILES CCCCCCCCC=CC

Introduction

Physical and Chemical Properties

Fundamental Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₂
Molecular Weight154.292 g/mol
Boiling Point196.1°C (469.3 K)
Melting Point-66.5°C
Enthalpy of Vaporization53.2 kJ/mol (348 K)
LogP (Partition Coefficient)4.313

The compound’s boiling point under reduced pressure is 76°C (349.0 K) at 0.013 bar . Its logP value indicates moderate hydrophobicity, making it soluble in nonpolar solvents but less so in water .

Structural and Stereochemical Features

The Z-configuration creates steric hindrance compared to its E-isomer, influencing reactivity and molecular packing . For example, (Z)-2-undecene has a lower retention time in gas chromatography (GC) compared to linear alkenes like 1-dodecene due to reduced molecular size and branching .

Synthetic Routes and Industrial Production

Laboratory Synthesis

Common methods include:

  • Wittig Reaction: Reacting a phosphonium ylide with an aldehyde or ketone under basic conditions to form the alkene.

  • Hydroboration-Oxidation: Adding borane to an alkyne followed by oxidation with hydrogen peroxide, yielding alkenes with controlled stereochemistry.

Industrial-Scale Production

Catalytic processes such as olefin metathesis or dehydrohalogenation are employed for large-scale synthesis. These methods ensure high purity and yield, though specific industrial protocols remain proprietary.

Analytical Characterization

Gas Chromatography (GC) Data

Retention indices (RIs) are critical for identifying (Z)-2-undecene in complex mixtures:

Column TypePhaseTemperature (°C)Kovats’ RISource
Non-polar (Squalane)Apiezon L1201110.8
Non-polar (OV-1)OV-1601118
Polar (PEG-20M)PEG-20M1001174

For example, on a DB-Wax column (polar), the RI is 1173 under a temperature ramp from 40°C to 200°C .

Biological and Industrial Applications

Role in Organic Synthesis

(Z)-2-Undecene serves as a precursor in synthesizing complex molecules, leveraging its double bond for addition reactions (e.g., hydrogenation, epoxidation). Its steric configuration influences regioselectivity in such reactions.

Comparative Analysis with Isomers and Analogues

Isomeric Differences

Property(Z)-2-Undecene(E)-2-UndeceneSource
Boiling Point196.1°C192.5°C
Melting Point-66.5°C-48.3°C
GC Retention TimeLowerHigher

The E-isomer’s trans configuration reduces steric hindrance, increasing volatility and boiling point compared to the Z-isomer .

Structural Analogues

CompoundStructureKey DifferencesSource
1-DodeceneLinear C₁₂ alkeneLonger chain, terminal double bond
(Z)-3-DodeceneC₁₂ alkene at C3Less stable during oxidation
(E)-7-Methyl-3-undeceneBranched C₁₁ alkeneHigher volatility, different regioselectivity

Branched alkenes like (Z)-3-methyl-2-undecene exhibit reduced stability during oxidation compared to linear analogues.

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